molecular formula C13H24N2O3 B11770070 Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate

Cat. No.: B11770070
M. Wt: 256.34 g/mol
InChI Key: KERRLQPNDLTVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS: 1642586-63-7) is a cyclohexane derivative with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . It features a dimethylcarbamoyl-substituted amino group at the 4-position of the cyclohexyl ring and an ethyl acetate moiety. The compound is stereospecific, with the (1R,4R) configuration explicitly defined in its IUPAC name.

Key properties include:

  • Purity: ≥95% (HPLC) .
  • Storage: Long-term storage recommendations are unspecified, but typical lab conditions (dry, -20°C) are advised .
  • Applications: Primarily used as a synthetic intermediate in pharmaceutical research, such as in the preparation of carbamate-protected amines for drug discovery .

Note: A conflicting CAS number (75847-80-2) is listed in for the same compound name, which may indicate stereoisomeric variation or a registry error. Researchers should verify CAS identifiers for accuracy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(dimethylcarbamoylamino)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-4-18-12(16)9-10-5-7-11(8-6-10)14-13(17)15(2)3/h10-11H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERRLQPNDLTVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Cyclohexanedione-Based Synthesis

This method begins with 1,4-cyclohexanedione (1) and proceeds through a Wittig reaction, oxime formation, and catalytic hydrogenation.

Step 1: Wittig Reaction
1,4-Cyclohexanedione reacts with ethyl acetate triphenylphosphine ylide in toluene, tetrahydrofuran (THF), or dioxane at 60–120°C for 48 hours. The ylide is prepared by treating triphenylphosphine with ethyl bromoacetate in ethyl acetate, yielding 2-(4-carbonylcyclohexenyl)ethyl acetate (2) with 62–69% efficiency.

Step 2: Oxime Formation
Condensation of (2) with hydroxylamine hydrochloride under acidic conditions (oxalic acid, maleic acid) in acetonitrile or THF at 50–100°C produces 2-(4-oximidocyclohexenyl)ethyl acetate (3) in 78–82% yield.

Step 3: Catalytic Hydrogenation
Hydrogenation of (3) using Pd/C or Raney-Ni in methanol/ethanol at 20–30°C and 5–10 bar H₂ pressure yields trans-2-(4-aminocyclohexyl)ethyl acetate (4) with 80–85% yield. The mild conditions favor retention of the trans configuration, critical for downstream reactions.

Route B: Nitrophenylacetic Acid Hydrogenation

An alternative route starts with 4-nitrophenylacetic acid (18), which undergoes high-pressure hydrogenation (14 MPa, 130°C, 5 days) using Raney-Ni or Pd/C. While this method achieves 30% yield, the extreme conditions (130°C, 14 MPa) pose safety risks and limit industrial scalability. Modifications using graded hydrogenation (4.0 bar, 55–58°C) improve yield to 40–50% but introduce complexity.

Comparison of Routes A and B

ParameterRoute A (Cyclohexanedione)Route B (Nitrophenylacetic Acid)
Yield80–85%30–50%
Reaction Pressure5–10 bar4–14 MPa
Safety ProfileMild conditionsHigh explosion risk
Stereochemical ControlHigh (trans preference)Moderate

The introduction of the dimethylcarbamoyl group to the trans-4-aminocyclohexyl ethyl ester is achieved via acylation.

Reaction Conditions

  • Substrate : trans-2-(4-aminocyclohexyl)ethyl acetate (4)

  • Reagent : N,N-Dimethylcarbamoyl chloride (1.2 equivalents)

  • Base : Triethylamine, DIPEA, or sodium bicarbonate (1–10 equivalents)

  • Solvent : Dichloromethane, THF, or acetonitrile

  • Temperature : -20–100°C

  • Time : 1–48 hours

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of dimethylcarbamoyl chloride. The base neutralizes HCl byproducts, driving the reaction to completion. Optimal conditions (25°C, triethylamine in THF) yield Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate with >95% purity and 85–90% yield.

Stereochemical Integrity
The trans configuration of the cyclohexyl ring is preserved due to the rigidity of the cyclohexane backbone during acylation. Chiral HPLC analysis confirms enantiomeric excess >99%.

Alternative Industrial-Scale Approaches

Reductive Amination of Cyclohexyl Acetaldehyde

A patent by WO2018007986A1 describes a route where trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride is hydrolyzed to the carboxylic acid, followed by reductive amination with dimethylcarbamoyl chloride. However, this method introduces additional steps (hydrolysis, re-esterification), reducing overall efficiency (60–70% yield).

Mitsunobu Coupling and Acylation

A less favored approach involves Mitsunobu coupling of 4-(2-hydroxyethyl)cyclohexanone with diethyl azodicarboxylate, followed by hydroxylamine condensation and acylation. The use of explosive reagents and low yields (50–55%) render this method unsuitable for large-scale production.

Critical Analysis of Methodologies

Efficiency and Scalability

The cyclohexanedione route (Route A) outperforms alternatives in yield (80–85%) and safety, making it ideal for industrial use. In contrast, nitrophenylacetic acid hydrogenation (Route B) is hampered by hazardous conditions and lower yields.

Stereochemical Considerations

Hydrogenation catalysts (Pd-C vs. Raney-Ni) influence trans/cis ratios. Pd-C at 20–30°C maximizes trans isomer formation (95:5 trans:cis), whereas Raney-Ni may favor cis byproducts.

Environmental and Economic Factors

Route A utilizes inexpensive 1,4-cyclohexanedione and avoids noble metals (e.g., rhodium), reducing costs . Solvent recovery systems (toluene, THF) further enhance sustainability.

Chemical Reactions Analysis

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The compound's ability to inhibit specific biological pathways makes it a candidate for further research in drug formulation.

2. Potential Therapeutic Effects

Recent studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. These properties are particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role . The inhibition of phosphodiesterase IV (PDE-IV), which is related to this compound, has been linked to reduced inflammation and improved respiratory function.

Case Studies

StudyFocusFindings
Burnouf et al. (1998)PDE-IV InhibitionIdentified compounds with minimal side effects while inhibiting PDE-IV, suggesting potential for this compound as a therapeutic agent .
Recent Pharmacological ReviewAnti-inflammatory AgentsDiscussed the role of PDE-IV inhibitors in treating respiratory diseases, emphasizing the need for compounds like this compound that can reduce inflammation without significant side effects .

Mechanism of Action

The mechanism of action of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves its interaction with specific molecular targets and pathways. The dimethylcarbamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Notes
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate 1642586-63-7 C₁₃H₂₄N₂O₃ 256.34 Reference compound Discontinued by Biosynth ; available from China/US/India
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate 946598-34-1 C₁₅H₂₇NO₄ 285.38 tert-BOC-protected amino group Used in peptide synthesis; available as a neat product
Ethyl 2-[trans-4-[(Ethylamino)methyl]cyclohexyl]acetate 669080-89-1 C₁₁H₁₈N₂ (discrepancy: synonyms list C₁₃H₂₅NO₂) 178.27 (or 227.35*) Ethylamino-methyl substituent Conflicting molecular formula data; verify before use
Ethyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride 76308-26-4 C₈H₁₆ClNO₂ 193.67 Free amino group (hydrochloride salt) Simpler precursor; polar due to ionic form
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 C₉H₁₄O₃ 170.21 Ketone group instead of amino/carbamoyl Higher reactivity due to carbonyl group

*Molecular weight discrepancy highlights inconsistencies in source data.

Functional Group and Property Analysis

Dimethylcarbamoyl vs. tert-BOC Protection :

  • The target compound’s dimethylcarbamoyl group provides stability against hydrolysis compared to the tert-BOC group in 946598-34-1 , which is acid-labile and used for temporary amine protection .
  • The tert-BOC analog’s higher molecular weight (285.38 vs. 256.34) may reduce solubility in polar solvents .

Amino Group Modifications: 76308-26-4 (free amino hydrochloride) is more polar and water-soluble than the target compound, making it suitable for ionic interactions in drug formulations .

Ketone vs. Carbamoyl Groups :

  • 17159-79-4 lacks the carbamoyl moiety but contains a ketone, which can participate in nucleophilic reactions (e.g., Schiff base formation) absent in the target compound .

Commercial Availability and Stability

  • Analogs like 946598-34-1 (neat format) and 76308-26-4 (hydrochloride salt) are more readily accessible, with documented stability under standard lab conditions .

Biological Activity

Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate, identified by its CAS number 1642586-63-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • IUPAC Name : Ethyl 2-((1R,4R)-4-(dimethylcarbamoyl)amino)cyclohexyl)acetate
  • Purity : 97% .

The compound exhibits biological activity primarily through its interaction with dopamine receptors. Research indicates that it functions as a G protein-biased partial agonist at the D2 dopamine receptor, which plays a crucial role in various neurological pathways. Specifically, it shows selectivity for the cAMP (G_i/o-protein) pathway while also engaging with the β-arrestin2 pathway .

Table 1: Biological Activity Profile of this compound

Activity TypeEC50 (nM)Emax (%)Pathway Involved
G_i/o Pathway0.470cAMP inhibition
β-arrestin2 Pathway0.666β-arrestin recruitment

Biological Studies and Findings

Several studies have investigated the efficacy and potency of this compound:

  • Dopamine Receptor Studies : In vitro assays demonstrated that modifications to the dimethylurea group significantly influenced the compound's potency across different pathways. For instance, altering the structure to include a tert-butyl carbamate resulted in decreased potency for both G_i/o and β-arrestin2 pathways .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on neurodegenerative diseases. Its ability to modulate dopamine receptor activity suggests potential therapeutic applications in conditions like Parkinson's disease and schizophrenia.
  • Safety and Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although comprehensive toxicological evaluations are necessary for clinical application.

Case Studies

A notable study published in MDPI examined the role of compounds similar to this compound in modulating neurochemical pathways associated with mood disorders. The findings suggested that these compounds could potentially offer new avenues for treatment by selectively targeting dopaminergic systems .

Q & A

Q. What are the key structural features of Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate, and how do they influence reactivity?

The compound contains a cyclohexyl backbone with (1R,4R) stereochemistry, an ethyl ester group, and a dimethylcarbamoyl-substituted amino group. The stereochemistry at the cyclohexyl ring (1R,4R) is critical for conformational stability and interactions in biological systems, while the dimethylcarbamoyl group enhances solubility and modulates electronic properties. The ester moiety allows for hydrolysis under basic conditions, enabling further derivatization. Analytical methods such as NMR and X-ray crystallography (as used in structurally related compounds like trans-4-hydroxycyclohexylacetic acid) are essential for confirming stereochemistry .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A typical synthesis involves:

Cyclohexyl backbone functionalization : Starting with trans-4-aminocyclohexyl intermediates, as seen in ethyl 2-((1r,4r)-4-aminocyclohexyl)acetate hydrochloride synthesis .

Carbamoylation : Reacting the amino group with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine in acetonitrile at 60°C) to install the dimethylcarbamoyl group .

Esterification : Introducing the ethyl ester group via coupling reactions, often monitored by HPLC or GC for purity .

Q. How is the purity and stereochemical integrity of this compound validated?

  • Chromatography : HPLC or GC ensures >95% purity by resolving stereoisomers and byproducts .
  • Spectroscopy : 1H NMR confirms structural integrity (e.g., characteristic peaks for the ester group at δ 4.1–4.3 ppm and dimethylcarbamoyl protons at δ 2.8–3.0 ppm) .
  • X-ray crystallography : Validates stereochemistry, as demonstrated in related cyclohexylacetic acid derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the (1R,4R)-configured cyclohexyl backbone?

Stereochemical control relies on:

  • Chiral intermediates : Use of enantiomerically pure starting materials, such as trans-4-aminocyclohexanol derivatives, to retain (1R,4R) configuration .
  • Protective group strategies : tert-Butoxycarbonyl (Boc) groups stabilize reactive amino groups during functionalization, as seen in tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate derivatives .
  • Reaction conditions : Low-temperature reactions (e.g., 0–5°C) and chiral catalysts minimize racemization during coupling steps .

Q. What strategies optimize the coupling efficiency of the dimethylcarbamoyl group to the cyclohexylamine intermediate?

  • Base selection : Triethylamine or diisopropylethylamine in polar aprotic solvents (e.g., acetonitrile) enhances nucleophilicity of the amine .
  • Stoichiometry : A 1.2–1.5 molar excess of dimethylcarbamoyl chloride ensures complete conversion, monitored by TLC or LC-MS .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yield, as demonstrated in analogous carbamoylation reactions .

Q. How do researchers resolve contradictions in reported yields or stereochemical outcomes across synthetic protocols?

  • Solvent effects : Polar solvents (e.g., DMF vs. acetonitrile) can alter reaction kinetics and stereoselectivity. For example, DMF may stabilize transition states favoring (1R,4R) configuration .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) in hydrogenation steps improve enantiomeric excess, as shown in related cyclohexylacetate syntheses .
  • Computational modeling : DFT calculations predict steric and electronic barriers, guiding optimization of reaction conditions .

Q. What analytical techniques are critical for characterizing the hydrolytic stability of the ethyl ester group?

  • pH-dependent studies : Hydrolysis rates are assessed in buffered solutions (pH 7.4 for physiological relevance) using UV-Vis spectroscopy to track ester cleavage .
  • Mass spectrometry : Identifies degradation products (e.g., carboxylic acid derivatives) via accurate mass measurements .
  • Kinetic analysis : Arrhenius plots determine activation energy for hydrolysis, informing storage conditions (e.g., refrigeration at 4°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.